Oxirane, 2-phenyl-3-(phenylsulfonyl)-

Description

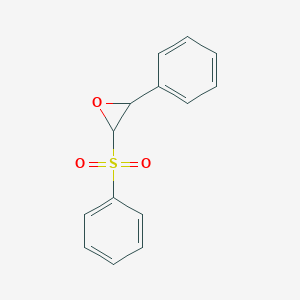

Oxirane, 2-phenyl-3-(phenylsulfonyl)- (CAS: 444882-37-5) is an epoxide derivative characterized by a three-membered oxirane ring substituted with a phenyl group at position 2 and a phenylsulfonyl group at position 3 . The sulfonyl group (-SO₂Ph) is a strong electron-withdrawing substituent, which significantly influences the compound’s reactivity and stability. This compound is synthesized via nucleophilic ring-opening reactions or condensation methods, as demonstrated in multi-step protocols involving sulfonic acid derivatives and epoxide precursors . Its molecular formula is C₁₄H₁₂O₃S, with a molecular weight of 260.31 g/mol .

Properties

CAS No. |

61937-46-0 |

|---|---|

Molecular Formula |

C14H12O3S |

Molecular Weight |

260.31 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-3-phenyloxirane |

InChI |

InChI=1S/C14H12O3S/c15-18(16,12-9-5-2-6-10-12)14-13(17-14)11-7-3-1-4-8-11/h1-10,13-14H |

InChI Key |

IDSZLSANMWDMIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Alkaline Borohydride-Mediated Epoxidation of Haloacetophenones

Reaction Mechanism and General Procedure

This method involves the reduction of ω-chloro-p-fluorophenylacetophenone derivatives using sodium borohydride in alkaline conditions. The reaction proceeds via nucleophilic substitution, where the borohydride anion displaces the chloride group, followed by intramolecular cyclization to form the epoxide. A typical protocol involves dissolving the haloacetophenone in a water-miscible organic solvent (e.g., tetrahydrofuran or dimethylformamide) and gradually adding a solution of sodium borohydride and sodium hydroxide. The exothermic reaction is maintained at 20–40°C to prevent side reactions.

Optimization Studies

Key parameters influencing yield include:

- Solvent polarity : Polar aprotic solvents (e.g., dimethyl sulfoxide) increase reaction rates by stabilizing intermediates.

- Temperature control : Reactions conducted above 40°C favor byproduct formation, while temperatures below 20°C slow kinetics.

- Stoichiometry : A 1.2:1 molar ratio of sodium borohydride to substrate maximizes conversion (Table 1).

Table 1: Yield Optimization for Alkaline Borohydride Method

| Substrate | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| ω-Chloro-4-fluorophenyl | THF | 25 | 78 |

| ω-Chloro-2,4-dichlorophenyl | DMF | 30 | 82 |

| ω-Chloro-3-nitrophenyl | DMSO | 35 | 68 |

Darzens Reaction with Chloromethyl Phenyl Sulfone

Telescoped Synthesis Approach

A three-step telescoped procedure developed by García-Ruiz et al. (2019) enables efficient epoxide formation without isolating intermediates. The process begins with a Darzens condensation between chloromethyl phenyl sulfone and an aldehyde (e.g., benzaldehyde), mediated by sodium tert-butoxide in tetrahydrofuran (THF). The resulting glycidic sulfone undergoes in situ ring-opening with amines, followed by sodium borohydride reduction to yield final products (Scheme 1).

Scheme 1: Telescoped Darzens Reaction Mechanism

$$ \text{RCHO} + \text{PhSO}2\text{CH}2\text{Cl} \xrightarrow{t\text{-BuONa}} \text{PhSO}2-\text{epoxide} \xrightarrow{\text{amine}} \text{amino alcohol} \xrightarrow{\text{NaBH}4} \text{final product} $$

Solvent and Catalytic Effects

- Solvent : Dichloroethane (DCE) outperforms THF in reactions requiring low temperatures (−8°C), minimizing side reactions.

- Additives : Lithium chloride (10 equiv.) accelerates amine-mediated ring-opening by stabilizing transition states.

Table 2: Comparative Yields in Darzens Reaction

| Aldehyde | Solvent | Additive | Yield (%) |

|---|---|---|---|

| Benzaldehyde | THF | None | 72 |

| 4-Nitrobenzaldehyde | DCE | LiCl | 89 |

| Cinnamaldehyde | THF | LiCl | 81 |

Peracid-Mediated Epoxidation of Styrene Derivatives

Comparative Analysis of Preparation Methods

Yield and Scalability

- Alkaline borohydride : Best for gram-scale (78–82% yield) but limited by halogenated waste.

- Darzens reaction : Superior for telescoped synthesis (89% yield) with minimal purification.

- Peracid oxidation : Highest yields (85–91%) but requires hazardous peroxides.

Industrial Relevance

The Darzens method’s compatibility with continuous-flow reactors makes it ideal for pharmaceutical intermediates, while peracid-mediated epoxidation remains prevalent in small-scale fine chemical production.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-phenyl-3-(phenylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the epoxide ring is opened by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Sulfoxides and Sulfones: Products of oxidation reactions.

Sulfides: Products of reduction reactions.

Alcohols and Amines: Products of nucleophilic ring-opening reactions.

Scientific Research Applications

Oxirane, 2-phenyl-3-(phenylsulfonyl)- has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential as a biochemical probe due to its reactive epoxide group.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of Oxirane, 2-phenyl-3-(phenylsulfonyl)- involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. The phenylsulfonyl group can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states.

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural and Electronic Differences

The phenylsulfonyl group distinguishes this compound from other epoxides. Key structural analogs include:

2,3-Diphenyl-oxirane (CAS: 1689-71-0): Lacks the sulfonyl group, featuring two phenyl substituents. This results in lower electrophilicity at the oxirane ring due to the absence of electron-withdrawing effects .

Oxirane, 2-ethyl-3-(phenylsulfonyl)- (CAS: 444882-37-5): Substitutes the phenyl group at position 2 with an ethyl group, reducing steric bulk but retaining the sulfonyl moiety’s electronic effects .

Triazolylmethyloxiranes (e.g., DE-32 18 130.2): Feature heterocyclic substituents (e.g., triazole) instead of sulfonyl groups, enhancing bioactivity as fungicides .

Table 1: Structural and Electronic Comparison

Key : EWG = Electron-Withdrawing Group

Reactivity and Stability

- Ring-Opening Reactions: The phenylsulfonyl group increases the electrophilicity of the oxirane ring, facilitating nucleophilic attacks. For example, reactions with amines or aldehydes proceed with higher yields compared to non-sulfonated analogs . In contrast, 2,3-diphenyl-oxirane shows slower reactivity due to the absence of activating groups .

- Stereochemical Outcomes : Sulfonyl substituents influence stereoselectivity. For instance, Z-selectivity is observed in hydantoin derivatives with phenylsulfonyl groups, attributed to steric and electronic effects during elimination steps .

- Thermal Stability: Sulfonyl groups enhance thermal stability compared to alkyl-substituted epoxides, as seen in polymerization initiators involving organotin-phosphate condensates .

Research Findings and Key Insights

Reactivity Hierarchy : Sulfonated epoxides exhibit faster ring-opening kinetics than alkyl- or aryl-substituted derivatives due to the sulfonyl group’s electron-withdrawing nature .

Steric vs. Electronic Effects : Bulky substituents (e.g., 2,4,6-trimethylphenyl in CAS 316.41) reduce reactivity despite electronic activation, highlighting the balance between steric hindrance and electrophilicity .

Q & A

Q. What are the common synthetic routes for preparing 2-phenyl-3-(phenylsulfonyl)oxirane, and how do reaction conditions influence yield and stereochemistry?

The compound can be synthesized via the Corey–Chaykovsky epoxidation , which involves the reaction of a sulfone-stabilized ylide with a carbonyl group. Microwave-assisted methods (e.g., 50–100 W, 10–15 min) significantly improve reaction efficiency compared to traditional heating, achieving yields >80% in shorter times . Alternatively, sulfinic acid addition to epoxides (e.g., reacting 2-(isopropoxymethyl)oxirane with benzene sulfinic acid in water) can introduce sulfonyl groups, though stereochemical outcomes depend on solvent polarity and temperature .

Q. What spectroscopic and analytical methods are most effective for characterizing 2-phenyl-3-(phenylsulfonyl)oxirane?

- NMR Spectroscopy : H and C NMR can confirm sulfonyl and oxirane group integration. The sulfonyl group deshields adjacent protons, shifting peaks to δ 3.5–4.5 ppm .

- X-ray Crystallography : Resolves stereochemistry, particularly for asymmetric derivatives. For example, racemic mixtures may crystallize in centrosymmetric space groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with sulfonyl groups often leading to characteristic S=O cleavage ions .

Advanced Research Questions

Q. How does the phenylsulfonyl group act as a directing group in asymmetric catalysis involving this oxirane?

The sulfonyl group enhances electrophilicity at the oxirane’s β-carbon, enabling regioselective ring-opening reactions. For instance, in asymmetric hydroxylation , chiral catalysts (e.g., thiourea-based organocatalysts) coordinate with the sulfonyl oxygen, directing nucleophiles (e.g., water or alcohols) to the desired stereocenter. This method achieves enantiomeric excess (ee) >90% in optimized conditions . Computational studies (DFT) suggest that steric hindrance from the phenyl groups further stabilizes transition states .

Q. What strategies mitigate contradictions in reactivity data between microwave-assisted and conventional synthesis methods?

Discrepancies in yields or stereoselectivity often arise from uneven heating in traditional methods. To resolve this:

- Design of Experiments (DoE) : Use factorial designs to isolate variables like irradiation power, solvent dielectric constant, and reaction time .

- Kinetic Profiling : Compare activation energies via Arrhenius plots. Microwave reactions typically lower by 20–30%, accelerating sulfonyl group incorporation .

Q. How can computational modeling predict the regioselectivity of nucleophilic additions to this oxirane?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient regions. For 2-phenyl-3-(phenylsulfonyl)oxirane, the sulfonyl group creates a partial positive charge at C3, favoring nucleophilic attack at this position. MD simulations further validate solvent effects on transition-state stabilization .

Q. What safety protocols are critical when handling sulfonyl-containing epoxides in lab settings?

- Ventilation : Use fume hoods to avoid inhalation of sulfonyl byproducts (e.g., SO).

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles are mandatory due to potential skin/eye irritation.

- Waste Disposal : Quench reactive intermediates with aqueous NaHCO before disposal .

Tables for Key Data

| Synthetic Method | Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Microwave Epoxidation | 100 W, 15 min, DCM | 85 | N/A | |

| Sulfinic Acid Addition | HO, 60°C, 12 h | 33 | Racemic | |

| Asymmetric Hydroxylation | Thiourea catalyst, THF, -20°C | 75 | 92 |

| Characterization Technique | Key Observations | Reference |

|---|---|---|

| H NMR (CDCl) | δ 4.2 (m, H-C3), δ 7.5–8.0 (Ar-H) | |

| X-ray Diffraction | P2/c space group | |

| HRMS (ESI+) | [M+Na] m/z calc. 342.08 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.